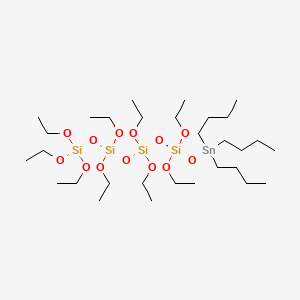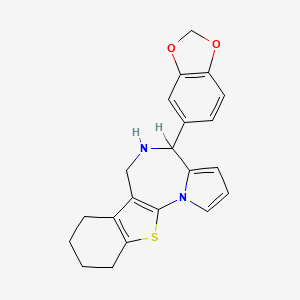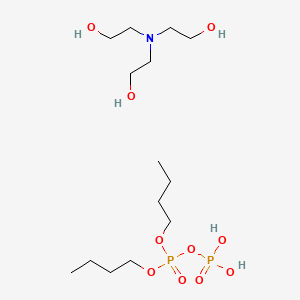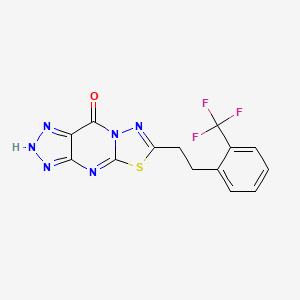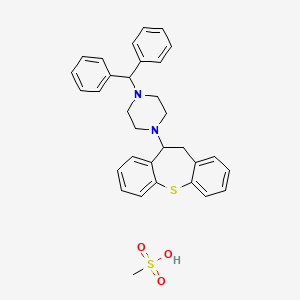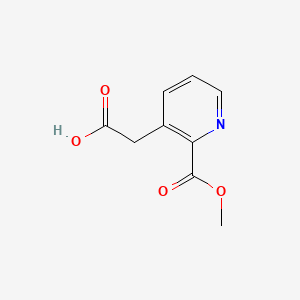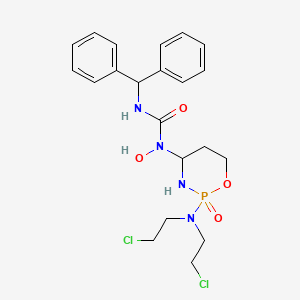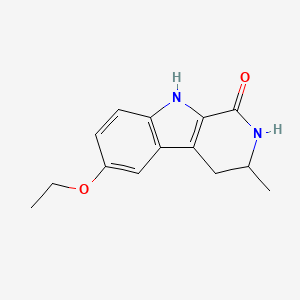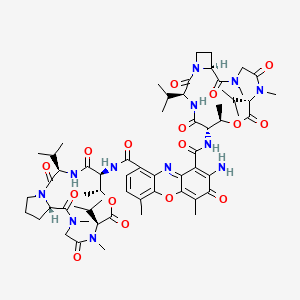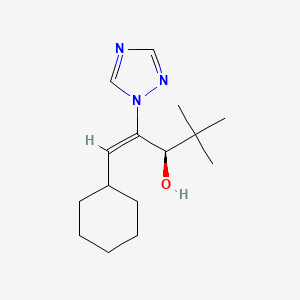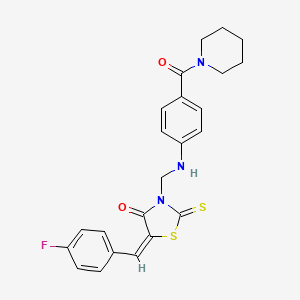
Piperidine, 1-(4-(((5-((4-fluorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5655030 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of BRN 5655030 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of BRN 5655030. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of BRN 5655030 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
BRN 5655030 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution.
Scientific Research Applications
BRN 5655030 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: BRN 5655030 is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5655030 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
BRN 5655030 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include analogs or derivatives of BRN 5655030.
Uniqueness: The unique properties of BRN 5655030, such as its reactivity and specific applications, distinguish it from other similar compounds.
Properties
CAS No. |
104183-61-1 |
|---|---|
Molecular Formula |
C23H22FN3O2S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22FN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
InChI Key |
XGDLSYPGHIDFPG-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=S |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



